molecular formula C24H22F2N6O B3566430 [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE

[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B3566430
M. Wt: 448.5 g/mol
InChI Key: IJWXSKWIASJQNF-UHFFFAOYSA-N
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Description

    WAY-326135:

  • It is also known as 11β-hydroxysteroid dehydrogenase type 1 inhibitor .
  • The compound has been studied for its effects on altering the lifespan of eukaryotic organisms.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for WAY-326135 are not widely available in the literature.
    • it is typically prepared through organic synthesis, and its industrial production methods remain proprietary.
  • Chemical Reactions Analysis

      WAY-326135: likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions would depend on the specific reaction pathways.
  • Scientific Research Applications

      Chemistry: Researchers explore its interactions with other molecules and its potential as a drug candidate.

      Biology: It may impact cellular processes related to metabolism and hormone regulation.

      Medicine: Investigated for its role in treating metabolic disorders and inflammation.

      Industry: Its applications in pharmaceuticals and agrochemicals are of interest.

  • Mechanism of Action

      WAY-326135: likely exerts its effects by inhibiting the enzyme .

    • This enzyme plays a role in regulating cortisol levels and has implications for metabolic health.
  • Comparison with Similar Compounds

    • While detailed comparisons are scarce, WAY-326135 stands out due to its specific target (11β-HSD1 inhibition).
    • Similar compounds may include other inhibitors of steroid metabolism or related enzymes.

    Remember that further research and scientific literature would provide more comprehensive insights into WAY-326135 . If you need additional information or have any other requests, feel free to ask!

    Properties

    IUPAC Name

    [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H22F2N6O/c1-16-5-7-17(8-6-16)19-14-20(22(25)26)32-23(29-19)18(15-28-32)24(33)31-12-10-30(11-13-31)21-4-2-3-9-27-21/h2-9,14-15,22H,10-13H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJWXSKWIASJQNF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=CC=CC=N5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H22F2N6O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    448.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE
    Reactant of Route 2
    Reactant of Route 2
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE
    Reactant of Route 3
    Reactant of Route 3
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE
    Reactant of Route 4
    Reactant of Route 4
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE
    Reactant of Route 5
    Reactant of Route 5
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE
    Reactant of Route 6
    Reactant of Route 6
    [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIDYL)PIPERAZINO]METHANONE

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